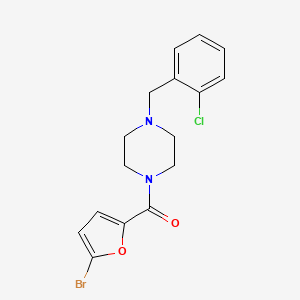![molecular formula C14H13NO3S B4183790 4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
4-{[(2-thienylacetyl)amino]methyl}benzoic acid
Descripción general
Descripción
4-{[(2-thienylacetyl)amino]methyl}benzoic acid, also known as TAMB, is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug development. TAMB belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
4-{[(2-thienylacetyl)amino]methyl}benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 4-{[(2-thienylacetyl)amino]methyl}benzoic acid has been found to selectively inhibit the activity of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. 4-{[(2-thienylacetyl)amino]methyl}benzoic acid also inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which further reduces inflammation and pain.
Biochemical and Physiological Effects:
4-{[(2-thienylacetyl)amino]methyl}benzoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has been shown to reduce the production of prostaglandins and pro-inflammatory cytokines, which are responsible for inflammation and pain. 4-{[(2-thienylacetyl)amino]methyl}benzoic acid has also been found to reduce the infiltration of inflammatory cells into inflamed tissues, which further reduces inflammation. In addition, 4-{[(2-thienylacetyl)amino]methyl}benzoic acid has been found to exhibit a good safety profile in animal studies, with no significant toxic effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(2-thienylacetyl)amino]methyl}benzoic acid has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, selective inhibition of COX-2, and inhibition of pro-inflammatory cytokines. However, 4-{[(2-thienylacetyl)amino]methyl}benzoic acid also has some limitations, including its relatively low solubility in water and its potential cytotoxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of treatment.
Direcciones Futuras
There are several future directions for the research on 4-{[(2-thienylacetyl)amino]methyl}benzoic acid, including its optimization as a drug candidate for the treatment of inflammatory diseases, identification of novel targets for 4-{[(2-thienylacetyl)amino]methyl}benzoic acid, and exploration of its potential applications in other disease areas such as cancer and neurodegenerative diseases. Additionally, the development of novel synthesis methods for 4-{[(2-thienylacetyl)amino]methyl}benzoic acid and its derivatives could lead to the discovery of more potent and selective anti-inflammatory and analgesic agents.
Aplicaciones Científicas De Investigación
4-{[(2-thienylacetyl)amino]methyl}benzoic acid has shown potential applications in drug development due to its potent anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 4-{[(2-thienylacetyl)amino]methyl}benzoic acid has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make 4-{[(2-thienylacetyl)amino]methyl}benzoic acid a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propiedades
IUPAC Name |
4-[[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(8-12-2-1-7-19-12)15-9-10-3-5-11(6-4-10)14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXXSJDWXFPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
![1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4183719.png)

![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183809.png)